molecular formula C6H8N2O3 B2415507 Butanoic acid, 2-diazo-3-oxo-, ethyl ester CAS No. 2009-97-4

Butanoic acid, 2-diazo-3-oxo-, ethyl ester

Cat. No.: B2415507
CAS No.: 2009-97-4
M. Wt: 156.141
InChI Key: JWTPSIXYXYNAOU-UHFFFAOYSA-N
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Description

Butanoic acid, 2-diazo-3-oxo-, ethyl ester, also known as ethyl diazoacetoacetate, is an organic compound with the molecular formula C₆H₈N₂O₃. It is a diazo compound, characterized by the presence of a diazo group (-N₂) attached to a carbonyl group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions and its applications in scientific research.

Mechanism of Action

Target of Action

Ethyl 2-diazo-3-oxobutanoate, also known as Butanoic acid, 2-diazo-3-oxo-, ethyl ester, primarily targets alcohols . The nature of the alcohol substrate determines the direction of the reaction .

Mode of Action

The compound interacts with its targets through a copper(II) trifluoromethanesulfonate catalyzed reaction . This interaction results in the formation of corresponding ethyl 2-alkoxy-3-oxobutanoates . When a 1,3-dioxolane or 1,3-dioxane fragment is introduced into the alcohol molecule, the reaction direction changes towards the formation of polyoxa macrocycles .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the formal insertion of the diazo ester into the carbon-oxygen bond . This leads to the formation of polyoxa macrocycles , which are products of the reaction.

Pharmacokinetics

The compound has a molecular weight of 15613900 and a density of 1131 g/mL at 25ºC . These properties may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The molecular and cellular effects of Ethyl 2-diazo-3-oxobutanoate’s action primarily involve the transformation of alcohols into corresponding ethyl 2-alkoxy-3-oxobutanoates . When a 1,3-dioxolane or 1,3-dioxane fragment is present in the alcohol molecule, polyoxa macrocycles are formed .

Action Environment

It’s known that the structure of the alcohol substrate plays a significant role in determining the direction of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-diazo-3-oxo-, ethyl ester typically involves the diazo transfer reaction. One common method is the reaction of ethyl acetoacetate with a diazo transfer reagent such as p-toluenesulfonyl azide in the presence of a base like triethylamine. The reaction is usually carried out at low temperatures to prevent decomposition of the diazo compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance safety. The use of automated systems can help in maintaining the required low temperatures and in handling hazardous reagents more efficiently.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-diazo-3-oxo-, ethyl ester undergoes various types of chemical reactions, including:

    Cyclopropanation: The diazo group can react with alkenes to form cyclopropane derivatives.

    Wolff Rearrangement: Under thermal or photochemical conditions, the compound can undergo Wolff rearrangement to form ketenes.

    Carbene Insertion: The diazo compound can generate carbenes, which can insert into C-H, O-H, and N-H bonds.

Common Reagents and Conditions

    Cyclopropanation: Typically involves the use of a transition metal catalyst such as rhodium or copper.

    Wolff Rearrangement: Requires heat or UV light to induce the rearrangement.

    Carbene Insertion: Often carried out in the presence of a catalyst like copper or rhodium.

Major Products Formed

    Cyclopropanation: Cyclopropane derivatives.

    Wolff Rearrangement: Ketenes.

    Carbene Insertion: Various insertion products depending on the substrate.

Scientific Research Applications

Butanoic acid, 2-diazo-3-oxo-, ethyl ester has several applications in scientific research:

    Organic Synthesis:

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 2-methyl-3-oxo-, ethyl ester: Similar in structure but lacks the diazo group.

    Butanoic acid, 2-chloro-3-oxo-, ethyl ester: Contains a chloro group instead of a diazo group.

    Butanoic acid, 2,2-dimethyl-3-oxo-, ethyl ester: Features two methyl groups at the 2-position instead of a diazo group.

Uniqueness

Butanoic acid, 2-diazo-3-oxo-, ethyl ester is unique due to the presence of the diazo group, which imparts distinct reactivity and allows for the generation of carbenes and ketenes. This makes it a valuable reagent in organic synthesis and various chemical transformations.

Properties

IUPAC Name

ethyl 2-diazo-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-3-11-6(10)5(8-7)4(2)9/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTPSIXYXYNAOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=[N+]=[N-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2009-97-4
Record name ETHYL DIAZOACETOACETATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Polymer-bound tosylazide (11 g, 15.4 mmol) (typical loading 1.4 mmol/g, prepared according to Merz et al J. Org. Chem. 2001, 66, 2509-2511) was swollen in dry DCM (40 mL). Ethyl acetoacetate (1.0 g, 7.7 mmol, CAS 141-97-9) and TEA (3.2 mL, 23.1 mmol) were dissolved in DCM (10 mL) and added to the polymer containing solution. The resulting mixture was then shaken at RT under nitrogen until the reaction was judged completed by TLC, typically 6 h. The supernatant was filtered off, then the resin was washed with DCM (3×30 mL) to rinse out residual product. The reaction mixture was then evaporated to dryness to afford the title compound (1.1 g, 92%) as yellow oil.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
92%

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